molecular formula C12H11NO4S B6101351 5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B6101351
M. Wt: 265.29 g/mol
InChI Key: HTFKYUIYCWNLNL-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione” is a chemical compound with the linear formula C18H23NO3S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm the product’s identity and/or purity .

Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis of 5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione derivatives has been explored, where their cytotoxic activity was evaluated against cancer cell lines. For example, Tran et al. (2018) synthesized diesters derived from 5-(hydroxybenzylidene)thiazolidine-2,4-diones, although they didn't exhibit significant cytotoxic activity against MCF-7 cells (Tran et al., 2018).

Antidiabetic and Hypolipidemic Activities

These derivatives have been evaluated for antidiabetic and hypolipidemic activities. Sohda et al. (1982) reported that certain 5-substituted thiazolidine-2,4-diones showed substantial activity in this regard (Sohda et al., 1982).

Antibacterial Activity

Studies by Trotsko et al. (2018) showed that some thiazolidine-2,4-dione derivatives exhibit antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko et al., 2018).

Aldose Reductase Inhibitory Activity

These compounds have also been investigated for their potential as aldose reductase inhibitors. Sever et al. (2021) found that one of the derivatives was an effective inhibitor, suggesting its potential for managing diabetic complications (Sever et al., 2021).

ERK1/2 Inhibitors

Li et al. (2009) explored analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, finding that some of these compounds inhibited cell proliferation and induced apoptosis, indicating their potential as ERK1/2 substrate-specific inhibitors (Li et al., 2009).

Corrosion Inhibition

Chaouiki et al. (2022) demonstrated the use of thiazolidinediones as corrosion inhibitors for carbon steel, highlighting their potential in industrial applications (Chaouiki et al., 2022).

Synthesis in Microtube Reactors

Shouman et al. (2021) constructed a microtube reactor system for the synthesis of (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, emphasizing the efficiency and scalability of this method (Shouman et al., 2021).

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-2-17-9-5-7(3-4-8(9)14)6-10-11(15)13-12(16)18-10/h3-6,14H,2H2,1H3,(H,13,15,16)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFKYUIYCWNLNL-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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